molecular formula C22H18ClN5O2S2 B2989532 N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892734-68-8

N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2989532
CAS RN: 892734-68-8
M. Wt: 483.99
InChI Key: QUHXHFJZTPIHTR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C22H18ClN5O2S2 and its molecular weight is 483.99. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Study

Research on compounds structurally related to N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has led to the discovery of potent and selective serotonin 5-HT6 receptor antagonists. These compounds, specifically 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, have been prepared and evaluated for their binding affinity and ability to inhibit functional cellular responses to serotonin. The most active compounds demonstrated significant selectivity as 5-HT6 receptor ligands, suggesting potential applications in neurological research and therapeutic development (Ivachtchenko et al., 2010).

Crystal Structure Analysis

Another facet of scientific research involving similar compounds is the exploration of their crystal structures. For example, the synthesis and crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine have been conducted, revealing how molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions between the aromatic systems of neighboring molecules. This research provides valuable insights into the molecular configurations and interactions that could inform the design of new compounds with desired biological activities (Repich et al., 2017).

Herbicidal Activity

Moreover, compounds with similar structural motifs have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. Such findings indicate potential applications in agricultural chemistry, where these compounds could serve as the basis for developing new herbicides aimed at controlling weed growth without the need for high dosages, thus potentially reducing environmental impact (Moran, 2003).

Antimicrobial Activities

Research into the antimicrobial properties of thieno and furopyrimidine derivatives, including structures analogous to N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, has led to the synthesis of compounds with significant antimicrobial activity. This line of investigation could contribute to the discovery of new antibiotics or antiseptics, addressing the ongoing challenge of antibiotic resistance (Hossain & Bhuiyan, 2009).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2S2/c1-13-7-8-16(11-14(13)2)32(29,30)22-21-25-20(24-12-15-5-3-4-6-17(15)23)19-18(9-10-31-19)28(21)27-26-22/h3-11H,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHXHFJZTPIHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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